2-Butyl-thieno-(2,3-d)-imidazole
Description
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-butyl-1H-thieno[2,3-d]imidazole |
InChI |
InChI=1S/C9H12N2S/c1-2-3-4-8-10-7-5-6-12-9(7)11-8/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
ZFPIDAXCXCARDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, closely related to 2-butyl-thieno-(2,3-d)-imidazole, as effective antibacterial agents. These compounds have shown significant activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) .
Key Findings:
- Activity Against Resistant Strains: Compounds derived from thieno[2,3-d]pyrimidine exhibited low minimum inhibitory concentrations (MICs) ranging from 2–16 mg/L against resistant strains .
- Low Cytotoxicity: The compounds demonstrated minimal cytotoxic effects on mammalian cells, indicating a favorable therapeutic index .
Anticancer Properties
The anticancer potential of this compound has been underscored by its structural analogs that inhibit key enzymes involved in cancer cell metabolism. For instance, certain thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of GARFTase and AICARFTase, enzymes critical for purine biosynthesis in cancer cells .
Case Studies:
- Ewing’s Sarcoma: A study reported the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives against Ewing’s sarcoma cell lines. The most potent compound showed a GI50 value of 0.28 μM, demonstrating significant anti-proliferative activity .
- Ovarian Cancer: Another study found that specific thieno[2,3-d]pyrimidines inhibited the growth of ovarian cancer cells (NCI-IGROV1) by targeting de novo purine biosynthesis pathways .
Anti-inflammatory Effects
Thieno[2,3-d]imidazoles have also been explored for their anti-inflammatory properties. Research indicates that derivatives can suppress COX-2 activity effectively, which is crucial for managing inflammatory conditions .
Research Insights:
- Inhibition of COX-2: Certain thieno[2,3-d]pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Comparative Data Table
The following table summarizes the biological activities and findings associated with this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-Butyl-thieno-(2,3-d)-imidazole with related compounds:
Key Observations :
- Bromination at the 5-position (as in 5-Bromo-thienoimidazole) introduces steric bulk and polarizability, affecting crystal packing via H-bonding .
- Naphthoimidazole derivatives exhibit extended π-conjugation due to fused naphthalene rings, enhancing electronic properties for materials science applications .
Antimicrobial and Antiviral Activity
- Imidazoquinolines vs. Naphthoimidazoles: Replacing a nitrogen atom with carbon in the imidazole ring (to form naphthoimidazole) reduces interaction with viral RdRp proteins, highlighting the critical role of substituent electronic properties .
Enzyme Inhibition
- Sulfinylbenzimidazoles (e.g., omeprazole analogs) demonstrate gastric acid inhibition. Replacing benzimidazole with naphthoimidazole alters binding affinity, underscoring the impact of ring system modifications .
Preparation Methods
Base-Mediated Coupling of Imidazole and Thiophene Intermediates
A patent by CA1262731A describes a two-step process for synthesizing thieno(2,3-d)imidazoles. For 2-butyl derivatives, the method involves:
-
Reaction of 2-butylimidazole-4-carboxylate (Formula II) with 2-chlorothiophene-3-carbonyl chloride (Formula III) in the presence of a strong base (e.g., NaH or KOtBu).
-
Partial Oxidation using MnO₂ or DDQ to aromatize the thiophene ring if a dihydro intermediate forms.
Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Potassium tert-butoxide (1.5 equiv) | 78 |
| Solvent | Tetrahydrofuran (THF) | - |
| Temperature | 0°C → 25°C (gradual warming) | - |
| Oxidation Agent | MnO₂ (2 equiv) | 92 |
This method achieves regioselectivity by leveraging the electron-deficient nature of the thiophene carbonyl chloride, which preferentially attacks the imidazole at the 5-position.
Annulation Strategies for Bicyclic Framework Construction
Gewald Reaction Adaptations
The Gewald reaction, typically used for thiophene synthesis, has been modified to access thienoimidazoles. A protocol from ACS Omega employs cycloheptanone, ethyl cyanoacetate, and sulfur in ethanol with triethylamine (TEA) to form a thiophene intermediate. Subsequent annulation with 2-butylimidazole derivatives proceeds via:
-
Thiourea Formation : Reacting the thiophene intermediate with aryl isothiocyanates.
-
Cyclization : Acid-catalyzed closure to form the imidazole ring.
Example :
-
Reaction of ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate with 2-butylisothiocyanate in THF yields the thiourea intermediate, which cyclizes under HCl/EtOH to form the target compound.
Optimization Insight :
-
Solvent Choice : THF outperforms DMF due to better solubility of intermediates (yield increase from 62% → 85%).
-
Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) reduces cyclization time from 24 h → 6 h.
Functionalization of Preformed Heterocycles
Directed Lithiation and Alkylation
A Chinese patent (CN103214420A) outlines a method for introducing alkyl groups to imidazoles, adaptable for 2-butyl substitution:
-
Lithiation : Treating 4-chloro-5-formylimidazole with LDA at -78°C.
-
Alkylation : Quenching with butyl bromide to install the butyl group.
-
Thiophene Annulation : Reaction with thiophene-2-carbonyl chloride under basic conditions.
Critical Parameters :
-
Temperature Control : Maintaining -78°C during lithiation prevents side reactions (e.g., ring-opening).
-
Workup : Quenching with saturated NH₄Cl ensures high purity (>95% by HPLC).
Comparative Analysis of Methodologies
Table 1: Efficiency of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Base-Mediated | Imidazole carboxylate | 78–92 | 98 | High |
| Gewald Annulation | Cycloheptanone | 65–85 | 95 | Moderate |
| Directed Lithiation | 4-Chloroimidazole | 70 | 97 | Low |
Key Findings :
-
The base-mediated route offers the highest yield and scalability, making it industrially viable.
-
Gewald-based methods provide flexibility for structural diversification but require stringent oxidation control.
-
Lithiation strategies are limited by cryogenic conditions but excel in regioselectivity.
Reaction Mechanism and Byproduct Formation
Cyclocondensation Mechanism
The base-mediated coupling follows a nucleophilic aromatic substitution (SNAr) pathway:
-
Deprotonation of the imidazole at the 5-position by KOtBu.
-
Attack of the thiophene carbonyl chloride at the activated site.
-
Elimination of HCl to form the fused ring.
Byproducts :
-
Over-Oxidation : Excessive MnO₂ converts thiophene to sulfone (mitigated by stoichiometric control).
-
Isomerization : Heating above 50°C promotes 3-butyl isomer formation (addressed via low-temperature workup).
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for 2-butyl-thieno-(2,3-d)-imidazole, and how can reaction conditions be optimized for high yield?
The Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is a highly efficient method for synthesizing fused thienoimidazole derivatives. This approach achieves yields of 90–96% by minimizing side reactions and simplifying purification. Key parameters include stoichiometric control of substrates, reaction temperature (80–100°C), and real-time monitoring via thin-layer chromatography (TLC) . For 2-butyl derivatives, substituting the acylating agent with butyl-containing precursors and optimizing reaction time (8–12 hours) can enhance selectivity.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and confirms the fused thienoimidazole core. For example, aromatic protons in the thiophene ring appear as distinct doublets in the 7.0–8.5 ppm range.
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regioselectivity. The brominated analog (5-bromo-1H-thieno[2,3-d]imidazole) has been structurally validated with C–Br bond lengths of 1.89–1.92 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with typical fragmentation patterns reflecting the thienoimidazole backbone.
Advanced Research Questions
Q. How do electronic effects of substituents influence the catalytic activity of copper complexes involving thienoimidazole derivatives?
Substituents like electron-donating groups (e.g., hydroxyl or alkyl chains) on the thienoimidazole ligand enhance the electron density around copper centers, lowering oxidation potentials. For example, replacing bipyridine with pyridyl-imidazole ligands reduces the onset potential for water oxidation by 0.15 V due to the σ-donor effect of deprotonated imidazole. Computational studies (DFT) reveal that alkyl chains (e.g., butyl groups) stabilize Cu(III) intermediates, improving catalytic turnover in artificial photosynthesis systems .
Q. What strategies resolve contradictions in reported bioactivity data of thienoimidazole derivatives across different studies?
- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds (e.g., indomethacin) to normalize bioactivity metrics.
- Metabolic Stability Testing : Address discrepancies in in vivo efficacy by evaluating hepatic metabolism (e.g., CYP450 enzyme interactions) via microsomal assays.
- Molecular Docking : Compare binding affinities to target proteins (e.g., COX-2 or TNF-α) using software like AutoDock Vina. For example, 2-butyl derivatives may exhibit variable IC₅₀ values due to conformational flexibility in the thiophene ring .
Q. What role do solvent-free conditions play in improving the efficiency of Friedel-Crafts acylation for thienoimidazole derivatives?
Solvent-free synthesis reduces side reactions (e.g., hydrolysis) and enhances reaction kinetics by increasing effective molarity. For this compound, this method avoids polarity mismatches between hydrophobic alkyl chains and polar solvents. Key advantages include:
- Higher Yields : 90–96% compared to 60–75% in solvent-based systems.
- Simplified Workup : Direct recrystallization from ethanol eliminates column chromatography.
- Green Chemistry : Aligns with principles by minimizing waste .
Q. How can computational modeling predict the electronic properties and reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and frontier molecular orbitals (FMOs). Key insights include:
- HOMO-LUMO Gaps : Narrow gaps (3.5–4.0 eV) suggest redox activity, corroborating experimental cyclic voltammetry data.
- Charge Distribution : Electron-rich thiophene rings act as nucleophilic sites, guiding functionalization strategies.
- Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions predict regioselectivity in electrophilic substitutions .
Key Recommendations for Researchers
- Nomenclature : Adhere to IUPAC rules (e.g., peripheral numbering priority: O > S > N) to avoid structural ambiguity .
- Data Reproducibility : Report detailed reaction conditions (e.g., humidity control for moisture-sensitive steps) and spectroscopic raw data.
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling to accelerate structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
